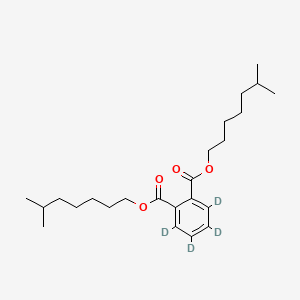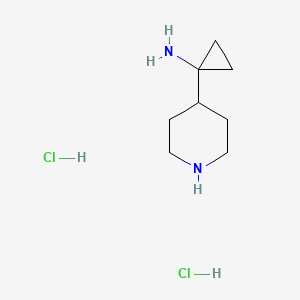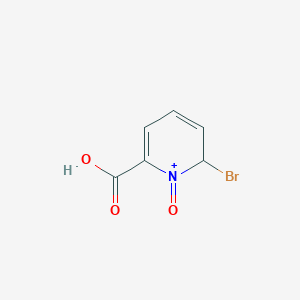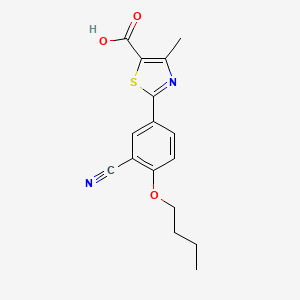![molecular formula C10H14N2O3 B1449535 methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate CAS No. 1803586-77-7](/img/structure/B1449535.png)
methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate
説明
“Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 1803586-77-7 . It has a molecular weight of 210.23 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3/c1-12-6-5-11-8(12)7(13)10(3-4-10)9(14)15-2/h5-7,13H,3-4H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 210.23 .科学的研究の応用
Crystal Structure Analysis
Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate, like its related compounds, is studied for its crystal structure properties. For instance, compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole exhibit non-planar molecular structures with considerable electron delocalization, as evidenced by their bond lengths and angles (Boechat et al., 2016).
Conformational Restriction in Drug Design
The cyclopropane ring in compounds like methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate is crucial for conformational restriction in drug design. This approach is employed to improve activity and specificity in targeting biological receptors. For example, cyclopropane-based analogues of histamine were designed as histamine H3 receptor agonists, showcasing the effectiveness of the cyclopropane structure in conformational restriction (Kazuta et al., 2003).
Synthesis of Imidazo[1,2-a]Pyridine Derivatives
Research includes the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives using methods like alkylation/cyclization and Suzuki cross-coupling/hydrolysis. These methods demonstrate the versatility of cyclopropane compounds in synthesizing various pharmaceutical intermediates (Du Hui-r, 2014).
Polymerization and Material Science
Methyl cyclopropane derivatives are also significant in polymerization and material science. For example, the radical homopolymerization of such compounds can lead to materials with specific properties like high glass transition temperatures, illustrating their potential in creating new polymeric materials (Moszner et al., 2003).
Medical Imaging and Diagnostics
In the field of medical imaging, cyclopropane derivatives have been utilized in developing bone imaging agents. Compounds like methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate can be modified and labeled for use in imaging techniques, providing selective uptake in skeletal systems and aiding in diagnostics (Qiu et al., 2011).
特性
IUPAC Name |
methyl 1-[hydroxy-(1-methylimidazol-2-yl)methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-6-5-11-8(12)7(13)10(3-4-10)9(14)15-2/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAAMQOSLCFPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2(CC2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



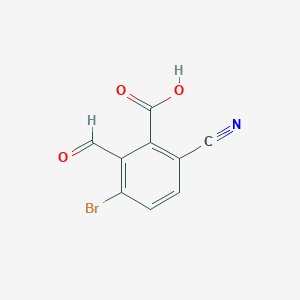


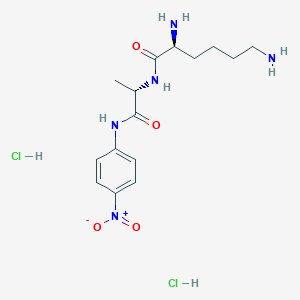
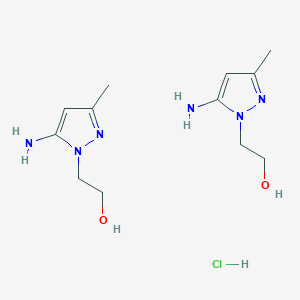

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)
